molecular formula C7H17Cl2N3O2 B2890462 2-(4-Morpholinyl)propanohydrazide dihydrochloride CAS No. 1255716-99-4

2-(4-Morpholinyl)propanohydrazide dihydrochloride

Cat. No.: B2890462
CAS No.: 1255716-99-4
M. Wt: 246.13
InChI Key: RJPAHZIMQDRFIH-UHFFFAOYSA-N
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Description

Introduction and Research Context

Historical Development and Discovery Context

The synthesis of 2-(4-Morpholinyl)propanohydrazide dihydrochloride aligns with early-21st-century efforts to optimize hydrazide derivatives for enhanced bioactivity and pharmacokinetic profiles. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, was first isolated in the late 19th century but gained prominence in drug design due to its ability to improve solubility and membrane permeability. The incorporation of morpholine into hydrazides, as seen in this compound, originated from structural optimization campaigns targeting proteolytic enzymes such as prolyl oligopeptidase (POP) and eosinophil peroxidase (EPO).

Key milestones in its development include:

  • 2000s: Emergence of hydrazides as non-peptidic inhibitors to overcome limitations of peptide-based therapeutics, such as poor oral bioavailability.
  • 2010s: Systematic exploration of morpholine substitutions to fine-tune enzyme affinity and selectivity, driven by computational docking studies.
  • 2020s: Commercial availability of this compound through suppliers like ChemBridge Corporation and BLD Pharm, enabling broad-scale biochemical screening.

The compound’s discovery reflects a strategic fusion of fragment-based drug design and rational pharmacophore modeling, leveraging morpholine’s capacity to engage polar residues in enzyme active sites.

Position within Hydrazide Pharmacophore Classification

Hydrazides are defined by their -CONHNH₂ functional group, which confers metal-chelating and hydrogen-bonding capabilities. This compound belongs to the N-substituted hydrazide subclass, distinguished by its morpholine ring at the propanohydrazide backbone.

Table 1: Pharmacophoric Features of this compound
Pharmacophore Component Structural Element Role in Bioactivity
Zinc-binding group (ZBG) Hydrazide (-CONHNH₂) Coordinates catalytic metal ions
Linker Propane chain Spatially orients pharmacophoric groups
Cap group Morpholine ring Enhances solubility and target engagement
Foot-pocket group Dihydrochloride salt Improves crystallinity and stability

This pharmacophore aligns with established models for histone deacetylase (HDAC) and POP inhibitors, where the morpholine cap interacts with surface residues near the enzyme’s catalytic tunnel. Unlike aromatic hydrazides (e.g., phenylhydrazines), the morpholine moiety reduces cytotoxicity while maintaining inhibitory potency, as evidenced by IC₅₀ values in the low micromolar range for related compounds.

Significance in Contemporary Chemical Research

This compound has garnered attention for its dual role as a:

  • Chemical Probe: Its hydrazide group serves as a reversible covalent modifier of serine proteases, enabling mechanistic studies of enzyme kinetics.
  • Building Block: The compound’s synthetic accessibility (purity ≥95%, RT stability) supports derivatization campaigns to explore structure-activity relationships (SAR).

Recent applications include:

  • Neurodegenerative Disease Research: Morpholine hydrazides inhibit POP, a serine protease linked to Alzheimer’s disease pathology.
  • Anticancer Drug Development: Analogues of this compound have shown promise in targeting HDACs, epigenetic regulators overexpressed in malignancies.

Current Research Landscape Analysis

The compound resides at the intersection of multiple investigative domains:

Table 2: Active Research Areas Involving this compound
Research Focus Key Findings Citations
Enzyme Inhibition IC₅₀ of 13.60 μM against POP; type inhibition kinetics observed
Molecular Docking Docking score of -6.30 kcal/mol predicts strong active-site binding
Synthetic Chemistry Used to generate >15 derivatives with modified morpholine substituents
Pharmacokinetic Studies Morpholine enhances logP values, suggesting improved blood-brain barrier penetration

Ongoing challenges include optimizing selectivity over related enzymes (e.g., EPO) and elucidating off-target effects through proteome-wide screening. Collaborative efforts between academic and industrial labs, as evidenced by its commercial availability from multiple suppliers, underscore its translational potential.

Properties

IUPAC Name

2-morpholin-4-ylpropanehydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.2ClH/c1-6(7(11)9-8)10-2-4-12-5-3-10;;/h6H,2-5,8H2,1H3,(H,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPAHZIMQDRFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1CCOCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)propanohydrazide dihydrochloride typically involves the reaction of morpholine with propanohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)propanohydrazide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include oxides, hydrazine derivatives, and substituted morpholine compounds. These products have various applications in chemical synthesis and research .

Scientific Research Applications

2-(4-Morpholinyl)propanohydrazide dihydrochloride is a chemical compound with a morpholine ring attached to a propanohydrazide group. Its molecular formula is C7H15Cl2N3O2C_7H_{15}Cl_2N_3O_2, and it has a molecular weight of approximately 246 g/mol. The compound features two hydrochloride groups, enhancing its water solubility and suitability for biological applications. The hydrazide functional group (CONNHNH2) is particularly noteworthy, as it can participate in diverse reactions, demonstrating the compound's versatility as a building block in synthetic organic chemistry.

Potential Applications

This compound has several potential applications, including pharmaceutical development. Its unique structure makes it a candidate for various applications. Research indicates that this compound exhibits potential biological activities and has been studied for its effects on various biological targets. Interaction studies focus on its binding affinity and inhibitory effects on various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic benefits.

Similar Compounds

Several compounds share structural features or biological activities with this compound. Examples include:

Compound NameStructure FeaturesUnique Properties
4-Methylthio-1H-pyrazole-3-carboxylic acidContains a pyrazole ringKnown for anti-inflammatory properties
1-Acetyl-4-methylthiosemicarbazoneFeatures a thiosemicarbazone structureExhibits significant antimicrobial activity
2-AminobenzothiazoleContains a benzothiazole moietyKnown for its role in drug discovery against cancer

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)propanohydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propanohydrazide Derivatives

(a) 2-(3,4-Dimethylphenoxy)propanohydrazide
  • Structure: Substituted phenoxy group instead of morpholinyl.
  • Properties : Lower polarity due to the absence of ionic counterions. Likely reduced water solubility compared to the dihydrochloride form.
  • Applications: Phenoxy derivatives are common in agrochemicals and polymer stabilizers. The hydrazide group may serve as a reactive site for further functionalization .
(b) (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-carbazol-2-yl)propanohydrazide
  • Structure : Benzylidene and carbazole substituents.
  • The benzylidene group enhances planarity, which could influence crystallinity.
  • Applications : Carbazole derivatives are explored for anticancer and antimicrobial activities. This compound’s synthesis follows green chemistry principles, reducing environmental impact .
(c) 2-(4-Chloro-2,6-dimethylphenoxy)propanohydrazide
  • Structure: Chloro and methyl substituents on the phenoxy ring.
  • Applications: Chlorinated phenoxy hydrazides are intermediates in herbicide synthesis .

Morpholinyl-Containing Analogues

(a) LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride)
  • Structure: Morpholinyl group attached to a benzopyranone core.
  • Properties : Acts as a potent PI3K inhibitor. The hydrochloride salt improves aqueous solubility, similar to the dihydrochloride form of the target compound.
  • Applications : Widely used in cancer research to study PI3K/AKT signaling pathways .
(b) S-(2-(Dimethylamino)ethyl)isothiourinium Dihydrochloride
  • Structure: Thiourea derivative with dimethylamino and ethyl groups.
  • Properties : High reactivity due to the thiourea moiety. The dihydrochloride salt enhances stability and solubility.
  • Applications : Used in biochemical assays but restricted due to sensitization hazards .

Comparative Data Table

Compound Name Molecular Weight Solubility (Water) Key Functional Groups Applications Hazards
2-(4-Morpholinyl)propanohydrazide dihydrochloride ~283.2 (est.) High Morpholinyl, hydrazide, HCl Drug intermediate, ligands Likely irritant (inferred)
2-(3,4-Dimethylphenoxy)propanohydrazide ~238.3 Moderate Phenoxy, hydrazide Agrochemical synthesis Not reported
LY294002 hydrochloride 307.2 High Morpholinyl, benzopyranone PI3K inhibitor Skin/eye irritation
(EZ)-N'-Benzylidene-carbazolylpropanohydrazide ~380.8 (est.) Low Carbazole, benzylidene Anticancer research Green synthesis

Key Research Findings

  • Synthesis : The target compound’s dihydrochloride form simplifies purification compared to neutral hydrazides, as salt formation reduces volatility .
  • Reactivity: Hydrazides like 2-(4-Morpholinyl)propanohydrazide are prone to condensation reactions with carbonyl compounds, enabling diverse heterocycle synthesis .

Biological Activity

2-(4-Morpholinyl)propanohydrazide dihydrochloride, with the CAS number 1255716-99-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C7H17Cl2N3O2
  • Molecular Weight : 246.13 g/mol
  • IUPAC Name : 2-morpholin-4-ylpropanehydrazide; dihydrochloride
  • Physical State : Typically available as a dihydrochloride salt which enhances solubility in water.

The compound features a hydrazide functional group that can engage in various chemical reactions, including condensation and hydrolysis, making it versatile in synthetic applications. The morpholine ring contributes to its basicity and potential for hydrogen bonding, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction may involve:

  • Hydrogen Bonding : The morpholine ring can form hydrogen bonds with biomolecules, enhancing its binding affinity.
  • Nucleophilic Reactions : The hydrazide group can participate in nucleophilic attacks on electrophilic centers in target proteins or enzymes.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)18

These results suggest that the compound may serve as a potential lead in developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies revealed that it possesses activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that this compound may be useful in developing new antimicrobial agents.

Q & A

Q. How to address discrepancies between in silico predictions and experimental binding affinities?

  • Methodological Answer :
  • Force Field Calibration : Adjust parameters in docking software to match experimental ligand conformations.
  • Solvent Effects : Include explicit water molecules in MD simulations.
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics .

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